Iobenguane I-123
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(3-(123I)iodanylphenyl)methyl]guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10IN3/c9-7-3-1-2-6(4-7)5-12-8(10)11/h1-4H,5H2,(H4,10,11,12)/i9-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDWUPXJEEYOOTR-IUAIQHPESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)CN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[123I])CN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10IN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60998212 | |
| Record name | Iobenguane I 123 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60998212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76924-93-1 | |
| Record name | Iodine-123 metaiodobenzylguanidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76924-93-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iobenguane I 123 [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076924931 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iobenguane I 123 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60998212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IOBENGUANE I-123 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P2TH1XYZ84 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Cellular Mechanisms of Iobenguane I 123 Interaction
Norepinephrine (B1679862) Transporter (NET) Affinity and Uptake Mechanisms
Iobenguane (B1672009) I-123 is actively transported into adrenergic nerve terminals and chromaffin cells primarily via the norepinephrine transporter (NET), also known as the uptake-1 mechanism. nih.govwikidoc.orgdrugbank.comfda.govtaylorandfrancis.comdrugbank.com The NET is a sodium-dependent and ATP-dependent carrier protein responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron. taylorandfrancis.com
Studies have shown that iobenguane exhibits a higher affinity for the NET compared to norepinephrine itself, although the capacity of transport is similar. hres.cafda.gov This higher affinity contributes to the efficient uptake of Iobenguane I-123 into adrenergic tissues. The uptake mechanism can be inhibited by various substances that interfere with NET function, including tricyclic antidepressants, certain sympathomimetics, and cocaine. medicines.org.ukrichtlijnendatabase.nl
Research findings on NET affinity include:
Iobenguane has a higher affinity for the NET than norepinephrine (Km = 0.31 µM for iobenguane vs. 1.8 µM for norepinephrine). hres.cafda.gov
The uptake of iobenguane is sensitive to inhibition by reserpine, a vesicular monoamine transporter (VMAT) inhibitor, indicating the involvement of vesicular uptake after transport across the cell membrane. hres.cafda.gov
Intracellular Sequestration and Storage within Adrenergic Vesicles
Following uptake via the NET, this compound is not significantly metabolized in the cytoplasm. hres.ca Instead, it is actively transported into and stored within intracellular storage granules, specifically adrenergic vesicles or chromaffin granules, similar to how endogenous norepinephrine is stored. nih.govwikidoc.orgfda.govdrugbank.comhres.cadrugs.comnih.gov This sequestration process is facilitated by the vesicular monoamine transporter (VMAT). hres.ca
The storage within these vesicles is crucial for the retention of this compound in adrenergic tissues, which is essential for diagnostic imaging purposes, allowing for sufficient accumulation and delayed imaging times. nih.gov Unlike norepinephrine, which is subject to metabolism by monoamine oxidase (MAO) in the cytoplasm after reuptake, iobenguane is not metabolized by MAO or catechol-O-methyl transferase (COMT). hres.ca This lack of metabolism favors the vesicular storage of iobenguane over norepinephrine, particularly after repeated cycles of uptake and release. hres.ca
Evidence for vesicular storage includes observations using electron spectroscopic imaging, which has shown radiolabeled iobenguane within vesicles. hres.cafda.gov
Neurotransmitter Analogue Characteristics and Mimicry of Endogenous Catecholamines
Iobenguane is an aralkylguanidine that functions as a structural and functional analogue of norepinephrine. wikipedia.orgtaylorandfrancis.comhres.cahealthlink.comcancer.govopenmedscience.com Its chemical structure, combining features of guanethidine (B1672426) and bretylium, allows it to mimic the uptake and accumulation pathways of norepinephrine in adrenergic neurons and chromaffin cells. wikidoc.orgtaylorandfrancis.comdrugbank.com
While this compound mimics the uptake and storage of norepinephrine, it possesses only weak sympathomimetic properties and is a poor ligand for adrenergic receptors at the diagnostic quantities administered. hres.ca This characteristic is advantageous for diagnostic imaging as it minimizes unwanted pharmacological effects. fda.govdrugbank.comhres.carxlist.com
Iobenguane acts as a "false" neurotransmitter because it is taken up and stored like norepinephrine but does not exert the same significant physiological effects upon release. taylorandfrancis.com This selective uptake into tissues with high adrenergic activity, such as the adrenal medulla, heart, salivary glands, liver, spleen, lungs, and neural crest-derived tumors, is the basis for its use in scintigraphic imaging. wikipedia.orgwikidoc.orgfda.govhres.canih.gov
Metabolic Pathways and Clearance Kinetics of this compound
This compound is primarily excreted from the body unchanged. drugbank.comfda.govfda.govmedicines.org.ukrichtlijnendatabase.nlmedscape.com Metabolism of this compound is not extensive, and the metabolic pathways and enzymes involved have not been fully characterized. drugbank.comfda.govrichtlijnendatabase.nlmedscape.com
A small fraction of the administered dose is metabolized into m-iodohippuric acid (MIHA) and free radioiodide. wikipedia.orgdrugbank.commedscape.com The mechanism by which MIHA is produced is not entirely understood. wikipedia.orgdrugbank.com Less than 10% of the administered dose is typically metabolized into MIHA. wikipedia.orgdrugbank.comdrugbank.comrichtlijnendatabase.nl Free radioiodide can be taken up by the thyroid gland, necessitating thyroid blockade before administration of this compound to minimize radiation exposure to the thyroid. wikipedia.orgwikidoc.orgfda.govhres.cafda.govsnmjournals.orgwikipedia.org
The primary route of excretion for this compound is renal. nih.govdrugbank.comfda.govmedicines.org.ukrichtlijnendatabase.nlmedscape.com In patients with normal renal function, 70% to 90% of the administered dose is recovered in the urine as unchanged iobenguane within 4 days. drugbank.comfda.govfda.govrichtlijnendatabase.nlmedscape.com A rapid initial clearance from the blood is observed, followed by a slower clearance phase as the compound is released from tissue storage sites. drugbank.comfda.govfda.gov
Data on clearance kinetics:
After intravenous administration, this compound is rapidly cleared from the blood. fda.govdrugbank.comhres.carichtlijnendatabase.nlsnmjournals.org
Blood concentration declines biexponentially. fda.govsnmjournals.org
In one study, blood concentrations declined with a half-life of 78.4 ± 27.5 hours for all subjects. snmjournals.org
Mean blood clearance was reported as 58.1 ± 50.2 mL/h/kg. snmjournals.org
70-90% of the administered dose is excreted unchanged in urine within 4 days in patients with normal renal function. drugbank.comfda.govfda.govrichtlijnendatabase.nlmedscape.com
Less than 1% is eliminated in the feces. drugbank.comfda.govfda.gov
Data Table: this compound Pharmacokinetic Parameters (Representative Findings)
| Parameter | Value (Mean ± SD) | Unit | Source |
| Blood Half-life | 78.4 ± 27.5 | hours | snmjournals.org |
| Mean Blood Clearance | 58.1 ± 50.2 | mL/h/kg | snmjournals.org |
| Urinary Excretion (4 days) | 70-90 | % of dose | drugbank.comfda.govfda.govrichtlijnendatabase.nlmedscape.com |
Note: The values presented are representative findings from specific studies and may vary depending on the study population and methodology.
Diagnostic Applications of Iobenguane I 123 in Oncological Research
Imaging of Neuroendocrine Tumors
¹²³I-MIBG is primarily used for imaging neuroendocrine tumors that originate from the sympathetic nervous system and have an affinity for MIBG due to their adrenergic nature. nih.gov This includes pheochromocytomas, paragangliomas, and neuroblastomas. openmedscience.comnih.gov
Pheochromocytoma and Paraganglioma Research
Pheochromocytomas (PCCs) are tumors arising from chromaffin cells of the adrenal medulla, while paragangliomas (PGLs) originate from extra-adrenal paraganglia. elsevier.esoup.com Both are rare neuroendocrine tumors, and ¹²³I-MIBG scintigraphy is a key imaging modality in their assessment. elsevier.esradiopaedia.orgbioscientifica.com
Detection and Localization Methodologies
¹²³I-MIBG scintigraphy is employed for the detection and localization of primary and metastatic pheochromocytomas and paragangliomas. openmedscience.comdrugs.com The radiopharmaceutical is administered intravenously, and images are typically acquired 24 hours after administration, though initial images may be obtained earlier and delayed images as late as 48 hours post-injection. drugs.comradiopaedia.org Whole-body planar scintigraphy is commonly performed, and the addition of SPECT can enhance anatomical localization and improve identification of uptake sites. radiopaedia.orgrsna.org ¹²³I-MIBG is concentrated and stored in chromaffin granules within these tumors, allowing for their visualization. drugs.com
Sensitivity and Specificity in Diagnostic Assessment
The sensitivity and specificity of ¹²³I-MIBG scintigraphy in the diagnostic assessment of pheochromocytoma and paraganglioma have been evaluated in various studies. A prospective multicenter trial reported a sensitivity and specificity of 82% for ¹²³I-MIBG planar scintigraphy in patients with definitive diagnoses of pheochromocytoma or paraganglioma. nih.govresearchgate.netsnmjournals.org For patients evaluated for suspected disease, sensitivity was 88% and specificity was 84%. nih.govresearchgate.netsnmjournals.org Sensitivity was found to be higher for adrenal pheochromocytomas (88%) compared to extra-adrenal paragangliomas (67%) in this study. nih.govresearchgate.netsnmjournals.org A meta-analysis indicated sensitivity and specificity greater than 90% for the detection of both neuroblastoma and pheochromocytoma. oup.com However, the sensitivity can vary depending on factors such as tumor size, location, and biological activity. researchgate.net Tumors with low levels of the norepinephrine (B1679862) transporter may show reduced uptake, potentially leading to false-negative results. researchgate.net
Here is a summary of sensitivity and specificity findings:
| Study Type | Patient Group | Sensitivity (%) | Specificity (%) | Citation |
| Prospective Multicenter Trial | Definitive Diagnosis | 82 | 82 | nih.govresearchgate.netsnmjournals.org |
| Prospective Multicenter Trial | Suspected Disease | 88 | 84 | nih.govresearchgate.netsnmjournals.org |
| Prospective Multicenter Trial | Adrenal Pheochromocytoma | 88 | - | nih.govresearchgate.netsnmjournals.org |
| Prospective Multicenter Trial | Extra-adrenal Paraganglioma | 67 | - | nih.govresearchgate.netsnmjournals.org |
| Meta-Analysis | Pheochromocytoma | >90 | >90 | oup.com |
Role in Staging and Metastatic Disease Evaluation
¹²³I-MIBG imaging is a critical tool for staging pheochromocytoma and paraganglioma by providing detailed images of tumor locations, which helps determine the extent of the disease. openmedscience.com It is used to evaluate for the presence of metastatic lesions. drugs.comresearchgate.net Common sites of metastasis include lymph nodes, bone, liver, and lungs. pheopara.orgnanets.net The ability of ¹²³I-MIBG to detect metastatic sites makes it valuable for guiding treatment strategies. researchgate.net While effective for detecting primary tumors, the sensitivity of MIBG for detecting metastatic and hereditary paragangliomas may be lower, around 53-60%, and less than 50% in cases with SDHx mutations. pheopara.org
Application in Genetic Syndromes (e.g., Succinate (B1194679) Dehydrogenase Deficiency)
The application of ¹²³I-MIBG imaging in patients with genetic syndromes predisposing to pheochromocytoma and paraganglioma, particularly those with mutations in the succinate dehydrogenase (SDH) genes (SDHx), has been researched. While ¹²³I-MIBG is useful in many cases, its sensitivity can be suboptimal (around 50% or less) in detecting SDHx-related pheochromocytomas and paragangliomas compared to other imaging modalities like ¹⁸F-FDG PET/CT or ⁶⁸Ga-DOTATATE PET/CT. bioscientifica.comnih.gov This is particularly noted in patients with SDHB mutations, which are associated with a higher risk of metastatic disease. bioscientifica.commdpi.com Functional imaging approaches in these genetic syndromes are often guided by the specific genotype, with ¹²³I-MIBG being less sensitive for certain SDHx-related tumors that may show higher uptake of other tracers like ¹⁸F-FDG or ⁶⁸Ga-DOTATATE. bioscientifica.comnih.govmdpi.com
Neuroblastoma Research
Iodine-123 iobenguane (B1672009) is also a first-line functional imaging agent in the assessment of neuroblastoma, a common childhood cancer. openmedscience.comrsna.orgclinicaltrials.euresearchgate.net MIBG uptake is observed in approximately 90% of neuroblastomas, aiding in the identification of both the primary tumor and metastatic sites. rsna.orgresearchgate.net ¹²³I-MIBG scintigraphy is considered the gold standard for staging neuroblastoma and evaluating treatment response, demonstrating high specificity in detecting metastatic disease. nih.gov The imaging technique, often involving SPECT-CT, helps identify both skeletal and soft tissue lesions in neuroblastoma patients. clinicaltrials.eu Semiquantitative scoring systems used in the interpretation of MIBG scans can provide information on disease extent and distribution, potentially aiding in prognosis. rsna.orgresearchgate.net
Primary Tumor and Metastatic Disease Visualization
I-123 MIBG is highly effective in visualizing neuroblastomas, which frequently express high levels of the norepinephrine transporter nih.gov. Whole-body scintigraphy with I-123 MIBG provides detailed information regarding the primary tumor site and the extent of metastatic spread to areas such as bones, bone marrow, liver, and other organs nih.gov. This visualization is critical for determining the stage of the disease and guiding treatment decisions nih.gov. Beyond neuroblastoma, I-123 MIBG scintigraphy is also valuable for identifying metastatic disease in patients with pheochromocytomas and paragangliomas, which can metastasize to various sites including the liver, lungs, bones, and lymph nodes nih.gov. The ability to detect these metastatic lesions is essential for staging and planning therapeutic strategies nih.gov.
Efficacy in Bone and Bone Marrow Metastasis Identification
One of the key strengths of I-123 MIBG imaging in neuroblastoma is its efficacy in identifying bone and bone marrow metastases nih.gov. These are common sites of disease progression in high-risk neuroblastoma and are associated with a poorer prognosis nih.gov. I-123 MIBG scintigraphy is often preferred over other imaging modalities like bone scintigraphy due to its higher specificity for neuroblastoma and its capacity to differentiate between neuroblastoma metastases and benign bone lesions nih.gov. Studies have shown I-123 MIBG to be superior to 18F-FDG PET/CT in detecting bone and bone marrow metastases, particularly in stage 4 neuroblastoma, especially during initial chemotherapy when bone marrow FDG uptake can obscure or mimic metastatic disease snmjournals.orgemory.edu.
Research findings highlight the diagnostic accuracy of I-123 MIBG SPECT/CT in identifying bone/bone marrow metastases. One study comparing planar and SPECT/CT imaging with I-123 MIBG in patients with neuroblastoma found that the accuracy for detecting bone/bone marrow metastases was significantly improved with SPECT/CT (95.8%) compared to planar imaging (63.5%) amegroups.cn.
Medullary Thyroid Carcinoma Research
While I-123 MIBG is primarily known for its role in neuroblastoma and pheochromocytoma, it has also been investigated in the context of Medullary Thyroid Carcinoma (MTC), a neuroendocrine tumor originating from the parafollicular C cells of the thyroid nih.govbioscientifica.com. I-123 MIBG scintigraphy is used on a limited basis to image MTC snmmi.org. Some studies indicate that a percentage of medullary thyroid carcinomas show uptake of I-123 MIBG, although the sensitivity may be lower compared to other neuroendocrine tumors nih.govradiopaedia.org. Research has explored the use of I-123 MIBG in radio-guided navigation surgery for recurrent MTC, demonstrating its potential benefit in identifying cancerous cells during procedures nih.gov.
Comparative Diagnostic Performance in Oncology
Comparing the diagnostic performance of I-123 MIBG with other imaging modalities is important for determining its optimal use in oncology.
Versus I-131 MIBG Scintigraphy for Lesion Detectability
I-123 MIBG is generally considered theoretically more suitable than I-131 MIBG for diagnostic imaging due to its superior physical characteristics, including a shorter half-life and more favorable gamma emission energy for modern gamma cameras, resulting in better image quality and lower radiation burden frontiersin.orgnih.govresearchgate.net. However, studies comparing the lesion detectability of I-123 MIBG scintigraphy with high-dose I-131 MIBG post-therapy scans have yielded varying results.
Some research suggests that post-therapy high-dose I-131 MIBG scintigraphy can be superior to diagnostic I-123 MIBG scintigraphy in terms of lesion detectability in patients with malignant neuroendocrine tumors, even when comparing I-123 MIBG SPECT/CT images to high-dose I-131 MIBG planar images nih.govscispace.com. One study reported that the number of lesions detected per study was higher with high-dose I-131 MIBG planar and SPECT/CT images compared to I-123 MIBG planar and SPECT/CT images nih.govscispace.comnii.ac.jp.
Interactive Data Table: Lesion Detection Comparison
| Imaging Modality | Image Type | Lesions Detected per Study |
| I-123 MIBG Scintigraphy | Planar | 3.0 nih.govscispace.comnii.ac.jp |
| I-123 MIBG Scintigraphy | SPECT/CT | 3.7 nih.govscispace.comnii.ac.jp |
| High-Dose I-131 MIBG Scintigraphy | Planar | 7.3 nih.govscispace.comnii.ac.jp |
| High-Dose I-131 MIBG Scintigraphy | SPECT/CT | 7.7 nih.govscispace.comnii.ac.jp |
Conversely, other studies indicate that I-123 MIBG imaging is better than I-131 MIBG due to the relatively higher spatial resolution of I-123 researchgate.net. The use of SPECT/CT with I-123 MIBG is considered crucial for improved anatomical and diagnostic accuracy researchgate.net. A study comparing diagnostic I-123 MIBG scans with post-treatment I-131 MIBG scans in neuroblastoma patients found that I-123 MIBG scans were not superior in any cases and were discordant with corresponding post-treatment I-131 MIBG scans in a significant percentage of patients with bone, liver, and lymph node metastases snmjournals.org. This discrepancy might be attributed to factors such as different kinetics, the presence of a higher amount of carriers, and delayed scanning time with therapeutic I-131 MIBG researchgate.net.
Versus F-18 FDOPA PET/CT in Neuroendocrine Tumor Imaging
¹²³I-MIBG imaging is a well-established technique for visualizing NETs that express the norepinephrine transporter. openmedscience.comradiopaedia.org However, other radiopharmaceuticals are also used for NET imaging, including ¹⁸F-fluorodopa (¹⁸F-FDOPA). ¹⁸F-FDOPA is a fluorinated form of L-DOPA that is taken up by NETs based on their ability to store biogenic amines, crossing the cell membrane via the large amino acid transporter. radiologykey.com
Studies have indicated that ¹⁸F-FDOPA PET may offer higher sensitivity compared to somatostatin (B550006) receptor scintigraphy for detecting NETs. radiologykey.com For pheochromocytomas and paragangliomas (PPGLs), both ¹⁸F-FDOPA and ¹⁸F-fluorodopamine (¹⁸F-FDA) have demonstrated superiority over MIBG imaging, with reported sensitivities potentially as high as 100%. snmjournals.org ¹⁸F-FDOPA PET has shown better detection of lesions in hereditary NETs, particularly in cases with SDHB mutations, von Hippel–Lindau syndrome-related tumors, and head and neck paragangliomas. snmjournals.org While limited data exist for these tracers in neuroblastoma, a small study reported sensitivity and specificity of approximately 90% for ¹⁸F-FDOPA in stage III/IV neuroblastoma, visualizing more disease sites and providing better assessment of response than ¹²³I-MIBG. snmjournals.org However, ¹⁸F-FDOPA has no evident role in current guidelines for neuroblastoma evaluation due to limited experience, though it is used off-label in some clinics for MIBG-negative or weakly positive neuroblastomas. mdpi.com
Versus Ga-68 DOTATATE PET in Neuroendocrine Tumor Imaging
Gallium-68 DOTATATE (⁶⁸Ga-DOTATATE) is a positron-emitting radiopharmaceutical that targets somatostatin receptors (SSTRs), which are highly expressed in many NETs. wikipedia.orgnetrf.org ¹²³I-MIBG targets the norepinephrine transporter, representing a different biological pathway. openmedscience.com
⁶⁸Ga-DOTATATE PET/CT has shown improved accuracy for the detection of NETs compared to ¹¹¹In-pentetreotide (Octreoscan) SPECT/CT, which also targets SSTRs. netrf.orgradiopaedia.org While ¹²³I-MIBG can concentrate in some NETs that are negative with ¹¹¹In-octreotide, ⁶⁸Ga-DOTATATE PET imaging generally offers higher sensitivity and resolution compared to ¹¹¹In octreotide (B344500) gamma camera or SPECT scans due to intrinsic modality differences. wikipedia.orgradiopaedia.org ⁶⁸Ga-DOTATATE is commonly used to confirm the presence of paragangliomas and pheochromocytomas and is considered superior to octreotide scans for detecting more disease. wikipedia.orgnetrf.org
However, ¹²³I-MIBG remains valuable, particularly as its uptake correlates closely with catecholamine production, which can guide image-guided therapy. nucmed-guide.app For tumors like pheochromocytoma and paraganglioma, if they are positive on ¹²³I- or ¹³¹I-MIBG scan, treatment with high-specific-activity ¹³¹I-iobenguane or other ¹³¹I-MIBG therapy is recommended. nih.gov In contrast, if tumors show adequate SSTR expression on imaging, Peptide Receptor Radionuclide Therapy (PRRT) with ¹⁷⁷Lu-DOTATATE can be considered. nih.gov
⁶⁸Ga-DOTATATE may have lower detection rates than ¹²³I-MIBG for paragangliomas and metastatic PPGL. oup.com Furthermore, abnormal cardiac uptake on SSTR PET is not uniquely attributable to metastases and can be seen in cardiac inflammation, making differentiation challenging compared to ¹²³I-iobenguane. snmjournals.org
Versus F-18 MFBG PET in Neuroendocrine Tumor Imaging
Meta-[¹⁸F]-fluorobenzylguanidine (¹⁸F-MFBG) is a PET analog of MIBG that also targets the norepinephrine transporter. nih.govresearchgate.net Studies have evaluated ¹⁸F-MFBG as a potential alternative to ¹²³I-MIBG for imaging NET-expressing neuroblastomas. nih.gov
Although in vitro studies showed that ¹⁸F-MFBG had a lower affinity for NET and lower cell uptake compared to ¹²³I-MIBG, in vivo imaging and tissue radioactivity measurements demonstrated higher ¹⁸F-MFBG xenograft uptake and tumor-to-normal organ ratios at earlier time points (1 and 4 hours) after injection. nih.gov Comparing 4-hour ¹⁸F-MFBG PET imaging with 24-hour ¹²³I-MIBG SPECT imaging in mice showed approximately 3-fold higher tumor uptake of ¹⁸F-MFBG, though slightly lower tumor-to-background ratios. nih.gov
¹⁸F-MFBG PET imaging shows promise with potentially higher sensitivity, better detection of small lesions with low NET expression, allows for same-day scintigraphy with a shorter image acquisition time, and has the potential for lower patient radiation exposure compared to ¹³¹I/¹²³I-MIBG. nih.gov The shorter half-time or faster clearance of ¹⁸F-MFBG allows for earlier imaging and lesion detection due to high contrast and tumor-to-background ratios noted as early as 1 hour post-injection, compared to the recommended 24-hour imaging for ¹²³I-MIBG. researchgate.net
Hybrid Imaging Modalities (SPECT/CT, PET/MRI) for Enhanced Localization
Hybrid imaging modalities combine the functional information from nuclear medicine scans (SPECT or PET) with the anatomical detail from cross-sectional imaging (CT or MRI). This fusion of information can enhance the localization and characterization of lesions.
¹²³I-MIBG imaging is commonly performed using SPECT, and combining it with CT (SPECT/CT) is a standard approach for enhanced anatomical localization. openmedscience.comradiopaedia.orgradiologykey.comclinicaltrials.eu SPECT/CT with ¹²³I-MIBG is used in the diagnostic process for neuroblastoma, helping to identify both skeletal and soft tissue lesions. clinicaltrials.eu It is the standard nuclear imaging technique for staging and response assessment in neuroblastoma. mdpi.com
While the search results primarily highlight SPECT/CT in conjunction with ¹²³I-MIBG, the principle of hybrid imaging also extends to PET/MRI. Investigating the use of ¹²³I-iobenguane alongside other imaging techniques like MRI and PET scans is an area of ongoing research for more comprehensive disease assessment. clinicaltrials.eu PET/MRI offers the potential advantages of simultaneous acquisition of functional and anatomical data, potentially improving lesion detection and characterization while reducing radiation exposure compared to PET/CT, especially relevant in pediatric oncology.
Diagnostic Applications of Iobenguane I 123 in Cardiovascular Research
Assessment of Cardiac Sympathetic Innervation
Heart Failure Etiologies and Pathophysiology
In heart failure, the sympathetic nervous system is often overactive, contributing to disease progression and adverse outcomes. nih.govecrjournal.com Iobenguane (B1672009) I-123 imaging helps in understanding the complex alterations in cardiac sympathetic innervation that occur in different heart failure etiologies. Reduced myocardial uptake of Iobenguane I-123, indicated by a lower H/M ratio, is a common finding in heart failure patients and is associated with the severity of the condition. nih.govnih.govnih.gov This reduced uptake can be indicative of sympathetic denervation or impaired norepinephrine (B1679862) reuptake. nih.govnih.gov Studies have shown that abnormal this compound uptake can be observed even in the absence of other signs of autonomic neuropathy, such as in diabetic patients with heart failure. nih.govscielo.brscielo.br
Prognostic Stratification for Mortality Risk
This compound imaging is a valuable tool for prognostic stratification in patients with heart failure. rxlist.comhealthlink.comnih.govnih.gov Reduced cardiac uptake of this compound has been consistently correlated with a poorer prognosis, including increased risks of mortality and adverse cardiac events. nih.govnih.gov Specifically, a low late H/M ratio is a strong predictor of future events. nih.govecrjournal.com
Several studies have demonstrated the prognostic value of this compound parameters:
The ADMIRE-HF study showed that in patients with NYHA class II-III heart failure and LVEF ≤ 35%, an H/M ratio ≥ 1.6 was associated with a lower risk of 1- and 2-year mortality. rxlist.comradiopharmaceuticals.infoasnc.orgmedscape.comfiercepharma.com
A pooled analysis of multicenter cohort studies confirmed the value of I-123 MIBG imaging for assessing long-term prognosis in heart failure. healthlink.com
A lower H/M ratio has been associated with poor prognosis in patients with chronic heart failure. nih.gov
The estimated 5-year mortality rate calculated using a prognostic model based on I-123 MIBG scintigraphy parameters was significantly higher in groups with worse imaging findings. jst.go.jp
Table 1: Prognostic Value of this compound H/M Ratio in Heart Failure Patients (Based on ADMIRE-HF study)
| H/M Ratio | 1-Year Mortality Rate | 2-Year Mortality Rate |
| < 1.2 | 13.4% | 22.0% |
| 1.2 - 1.6 | 5.5% | 11.5% |
| ≥ 1.6 | 1.0% | 3.3% |
| Data Source: fiercepharma.com |
Evaluation of Myocardial Sympathetic Dysfunction
This compound imaging provides a non-invasive method to evaluate the extent and pattern of myocardial sympathetic dysfunction in heart failure. rxlist.comnih.govdrugs.comnih.gov Decreased this compound uptake reflects impaired sympathetic nerve function, which can manifest as reduced nerve density or compromised norepinephrine reuptake mechanisms. nih.govnih.gov This dysfunction is a key component of the neurohormonal activation in heart failure and contributes to the progression of the disease. ecrjournal.com The imaging can reveal regional variations in sympathetic innervation, which may have implications for understanding localized myocardial vulnerability. nih.gov
Arrhythmias and Autonomic Dysfunction
Abnormalities in cardiac sympathetic innervation and broader autonomic dysfunction are closely linked to the genesis of various cardiac arrhythmias, including ventricular tachycardia and atrial fibrillation. nih.govnih.gov this compound imaging can help in assessing the role of the sympathetic nervous system in the pathophysiology of these arrhythmias. nih.govscielo.br
Identification of Arrhythmogenic Foci
This compound imaging can aid in identifying regions of the heart with altered sympathetic innervation that may serve as arrhythmogenic foci. nih.govdrugs.com Areas with reduced this compound uptake or heterogeneous tracer distribution may represent areas of sympathetic denervation or dysregulation, making them more susceptible to electrical instability and the initiation of arrhythmias. scielo.brnih.govresearchgate.net This information can potentially be used to guide therapeutic interventions aimed at modulating cardiac autonomic tone or targeting specific arrhythmogenic substrates. nih.govresearchgate.net
Risk Prediction for Ventricular Arrhythmic Events
This compound imaging parameters have shown promise in predicting the risk of ventricular arrhythmias. rxlist.comnih.govdrugs.comnih.gov In patients with heart failure, reduced myocardial this compound uptake and increased washout rate have been associated with an increased risk of sudden cardiac death and appropriate implantable cardioverter-defibrillator (ICD) interventions. asnc.orgnih.govnih.govresearchgate.net
Research findings supporting the role of this compound in predicting ventricular arrhythmias include:
Studies have demonstrated that abnormal I-123 MIBG uptake predicts ventricular arrhythmias requiring ICD therapy in heart failure patients. nih.govnih.gov
In heart failure patients without a history of ventricular arrhythmia, I-123 MIBG imaging strongly predicts future arrhythmic risk. nih.govresearchgate.net
Quantitative parameters like early and late H/M ratios and SPECT defect scores have been identified as predictors of ventricular arrhythmia requiring ICD therapy. nih.gov
Table 2: this compound Parameters and Ventricular Arrhythmia Risk
| Parameter | Finding Associated with Higher Arrhythmia Risk |
| Early H/M Ratio | Lower |
| Late H/M Ratio | Lower |
| Washout Rate | Higher |
| SPECT Defect Score | Higher |
| Data Source: nih.gov |
While this compound imaging provides valuable prognostic information, particularly in heart failure, it is typically used as an adjunct to other diagnostic and risk stratification tools. rxlist.comradiopharmaceuticals.infohealthlink.commedscape.com
Quantitative Analysis in Cardiac Imaging Quantitative analysis of ¹²³I-mIBG uptake in the heart provides valuable indices for assessing cardiac sympathetic innervation and function. The most commonly used indices derived from planar ¹²³I-mIBG images are the heart-to-mediastinum (H/M) ratio and the myocardial washout ratebluecrossnc.comsouthcarolinablues.comuva.nl.
Heart-to-Mediastinum (H/M) Ratio Derivation and Interpretation The Heart-to-Mediastinum (H/M) ratio is a semi-quantitative measure of ¹²³I-mIBG uptake in the myocardiumsouthcarolinablues.com. It is calculated by determining the average count per pixel in a region of interest (ROI) drawn over the left ventricle of the heart and dividing it by the average count per pixel in a ROI placed over the upper mediastinum in the anterior planar viewbluecrossnc.comsouthcarolinablues.com. Early H/M ratios, typically acquired 15 to 30 minutes after injection, are thought to reflect the integrity of sympathetic nerve terminals, while late H/M ratios, commonly measured at 4 hours, provide information about overall neuronal function, encompassing uptake, storage, and release of norepinephrine analoguva.nlresearchgate.net.
Interpretation of the H/M ratio is based on the principle that reduced myocardial ¹²³I-mIBG uptake, resulting in a lower H/M ratio, indicates impaired cardiac sympathetic innervation or increased sympathetic activity bluecrossnc.comsouthcarolinablues.com. In patients with heart failure, activation of the sympathetic nervous system is a compensatory mechanism for decreased myocardial function bluecrossnc.comsouthcarolinablues.com. A lower H/M ratio has been shown to correlate with the severity of heart failure and is proposed as a prognostic marker to identify patients at increased risk of mortality and cardiac events bluecrossnc.comsouthcarolinablues.comuva.nl. The FDA-approved indication for ¹²³I-iobenguane in heart failure patients includes measuring the H/M ratio to predict the risk of 1- and 2-year mortality, with a dichotomous cutoff of 1.6, where a ratio less than 1.6 indicates higher risk southcarolinablues.com. Studies like ADMIRE-HF have prospectively validated the independent prognostic value of ¹²³I-mIBG scintigraphy, showing significantly increased all-cause and cardiac mortality in patients with a late H/M ratio < 1.6 compared to those with a ratio ≥ 1.6 southcarolinablues.comjacc.org. The H/M ratio as a continuous variable also showed a statistically significant association with cardiac event rates, with lower rates in patients with higher H/M ratios southcarolinablues.com.
Myocardial Washout Rate Calculation and Significance The myocardial washout rate (WR) reflects the rate of decrease in myocardial ¹²³I-mIBG activity over time between early and late imaging acquisitionsbluecrossnc.comsouthcarolinablues.comuva.nl. It is typically expressed as a percentage and is calculated based on the change in myocardial counts between the early and late images, often normalized to mediastinal activitybluecrossnc.comsouthcarolinablues.com. The washout rate is considered to represent neuronal integrity or sympathetic toneuva.nlresearchgate.net.
An increased myocardial washout rate is generally interpreted as an indicator of increased norepinephrine turnover or impaired reuptake mechanisms in the sympathetic nerve terminals uva.nl. This can be a sign of heightened sympathetic activity or neuronal damage. In patients with heart failure, an increased washout rate has been associated with an adverse prognosis uva.nl. One study comparing patients with severe dilated cardiomyopathy to healthy volunteers found a significantly higher percent washout rate in patients with cardiomyopathy (28 ± 12%) compared to controls (6 ± 8%) nih.gov. This suggests that abnormal myocardial washout of MIBG may reflect myocardial adrenergic derangement nih.gov. In the context of chemotherapy-induced cardiotoxicity, an increased washout rate has been observed in patients treated with anthracycline and trastuzumab or anthracycline alone, further demonstrating the potential of ¹²³I-mIBG as a marker of cardiac sympathetic activity and cardiotoxicity researchgate.net.
Comparative Diagnostic Performance in Cardiology
Versus Myocardial Perfusion Imaging Myocardial perfusion imaging (MPI) assesses blood flow to the heart muscle, typically using radiopharmaceuticals like Technetium-99m or Thallium-201 agentsnih.govnih.gov. In contrast, ¹²³I-mIBG imaging evaluates the integrity and function of the cardiac sympathetic nervous systembluecrossnc.com. While both modalities provide valuable information about cardiac health, they assess different physiological aspects.
Studies have compared the findings of ¹²³I-mIBG scintigraphy and myocardial perfusion imaging. In patients with recent anterior myocardial infarction, ¹²³I-iobenguane scintigraphy has shown a larger defect in sympathetic innervation compared to the perfusion defect seen with ⁹⁹mTc-tetrofosmin myocardial scintigraphy nih.gov. This suggests that sympathetic denervation can extend beyond the area of reduced perfusion nih.gov. The ADMIRE-HF study included both ¹²³I-mIBG myocardial imaging and myocardial perfusion imaging in patients with heart failure jacc.org. While the primary focus was on the prognostic value of ¹²³I-mIBG, the inclusion of MPI highlights that these techniques can provide complementary information. ¹²³I-mIBG imaging provides unique insights into the neurohormonal activation in heart failure, which is distinct from the assessment of myocardial blood flow provided by MPI bluecrossnc.com.
Integration with Echocardiography and Other Cardiac Imaging Echocardiography is a widely used imaging modality for assessing cardiac structure and function, particularly left ventricular ejection fraction (LVEF)cfrjournal.com. Other cardiac imaging techniques include cardiac magnetic resonance imaging (CMR) and positron emission tomography (PET)nih.govcfrjournal.com.
¹²³I-mIBG scintigraphy can be integrated with other cardiac imaging modalities to provide a more comprehensive assessment of cardiac health. For instance, ¹²³I-mIBG scintigraphy can be used in combination with parameters of left ventricular function, often assessed by echocardiography, to identify patients who might benefit from implantable cardiac devices scielo.brscielo.br. While echocardiography provides crucial information on mechanical function (like LVEF), ¹²³I-mIBG imaging offers insights into the sympathetic nervous system's role in cardiac disease progression bluecrossnc.comcfrjournal.com. Some research suggests that ¹²³I-mIBG can detect alterations in adrenergic innervation before ventricular dysfunction becomes apparent on echocardiography scielo.br. The combination of ¹²³I-mIBG scintigraphy with echocardiography and other parameters can be particularly useful in assessing oncological cardiotoxicity scielo.brscielo.br. Integrating ¹²³I-mIBG imaging with techniques like SPECT or SPECT/CT allows for both functional and anatomical information to be obtained wikipedia.orgradiopaedia.org.
Data Table:
| Quantitative Index | Derivation | Interpretation in Cardiac Disease |
| Heart-to-Mediastinum (H/M) Ratio (Early and Late) | Ratio of average counts per pixel in myocardial ROI to mediastinal ROI. | Lower ratio indicates impaired sympathetic innervation or increased sympathetic activity; correlated with heart failure severity and prognosis. |
| Myocardial Washout Rate | Rate of decrease in myocardial ¹²³I-mIBG activity between early and late images. | Increased rate indicates increased norepinephrine turnover or impaired reuptake; associated with adverse prognosis and adrenergic derangement. |
Diagnostic Applications of Iobenguane I 123 in Neurological Research
Differentiation of Neurodegenerative Disorders
Differentiating between various neurodegenerative disorders can be clinically challenging, especially in the early stages. I-123 MIBG scintigraphy offers a non-invasive method to aid in this differentiation by evaluating cardiac sympathetic denervation, a feature present in some, but not all, parkinsonian syndromes and dementias mdpi.comnih.gov.
Lewy Body Dementia from Alzheimer's Disease
I-123 MIBG scintigraphy is a valuable tool in differentiating Dementia with Lewy Bodies (DLB) from Alzheimer's Disease (AD) mdpi.complos.org. Patients with DLB typically exhibit significant cardiac sympathetic denervation, resulting in reduced cardiac uptake of I-123 MIBG mdpi.complos.orge-jmd.org. This is in contrast to patients with AD, who usually have preserved cardiac sympathetic innervation and thus normal or near-normal I-123 MIBG uptake mdpi.complos.org.
Multicenter studies have investigated the diagnostic accuracy of cardiac I-123 MIBG scintigraphy in distinguishing probable DLB from probable AD. One such study involving 133 patients reported a sensitivity of 68.9% and a specificity of 89.1% for differentiating probable DLB from probable AD using the heart-to-mediastinum ratio plos.org. The diagnostic accuracy was particularly high in patients with mild dementia, showing a sensitivity of 77.4% and a specificity of 93.8% plos.org. Visual assessment by blinded readers also showed comparable sensitivity and specificity plos.org.
Here is a table illustrating diagnostic accuracy data from a multicenter study differentiating DLB from AD using cardiac I-123 MIBG scintigraphy:
| Metric | Overall (Probable DLB vs. Probable AD) plos.org | Mild Dementia (Probable DLB vs. Probable AD) plos.org |
| Sensitivity | 68.9% | 77.4% |
| Specificity | 89.1% | 93.8% |
Assessment of Autonomic Dysfunction in Specific Conditions
Beyond the differential diagnosis of neurodegenerative disorders, I-123 MIBG imaging is also utilized to assess autonomic dysfunction in other specific conditions, particularly those affecting cardiac sympathetic innervation mdpi.comnih.gov. The radiotracer's uptake reflects the density and integrity of postganglionic sympathetic nerve endings nih.gov.
I-123 MIBG imaging is used to evaluate cardiac sympathetic innervation in patients with cardiac dysautonomias snmjournals.org. Reduced myocardial uptake, often quantified as a heart-to-mediastinum (H/M) ratio, can indicate sympathetic denervation snmjournals.orghealthlink.com. This assessment is particularly relevant in conditions like heart failure, where altered sympathetic activity contributes to disease progression mdpi.comjacc.org. Studies have shown that reduced cardiac uptake of I-123 MIBG correlates with poor prognosis in heart failure patients mdpi.comjacc.org. Furthermore, I-123 MIBG SPECT can be useful in evaluating dysautonomia symptoms in patients with long COVID, with a significant proportion of such patients showing reduced MIBG uptake indicative of myocardial sympathetic denervation nih.gov.
The heart-to-mediastinum (H/M) ratio is a key quantitative measure used in cardiac I-123 MIBG imaging to assess sympathetic innervation healthlink.com. It is calculated by determining the average count per pixel in regions of interest drawn over the heart and the upper mediastinum healthlink.com. A reduced H/M ratio is indicative of decreased cardiac sympathetic nerve activity healthlink.com.
Here is a table summarizing the application of I-123 MIBG in assessing autonomic dysfunction:
| Condition | Application of I-123 MIBG Imaging | Key Finding |
| Heart Failure | Assessment of cardiac sympathetic innervation | Reduced uptake correlates with poor prognosis mdpi.comjacc.org |
| Long COVID | Evaluation of dysautonomia symptoms | Reduced uptake suggests sympathetic denervation nih.gov |
| Cardiac Dysautonomias | Evaluation of cardiac sympathetic innervation | Reduced uptake indicates sympathetic denervation snmjournals.org |
Imaging Methodologies and Interpretation in Iobenguane I 123 Scintigraphy
Single Photon Emission Computed Tomography (SPECT) and SPECT/CT Protocols
SPECT imaging with ¹²³I-MIBG provides three-dimensional information, which can enhance lesion detection and localization compared to planar imaging alone. SPECT/CT systems combine the functional information from SPECT with the anatomical detail from computed tomography (CT) in a single imaging session.
Image Acquisition Techniques and Optimization
SPECT acquisition protocols for ¹²³I-MIBG often utilize a system similar to that used for myocardial perfusion imaging. A 180-degree rotation is common, typically starting from a 45-degree right anterior oblique position and rotating counterclockwise to a 45-degree left posterior oblique position. It is recommended to acquire a sufficient number of projections, such as 64 projections (32 for each detector) wikipedia.org. Another protocol suggests 360-degree rotation with 64 images, at 20 seconds per image nih.gov. For SPECT/CT, a 128x128 matrix is often used, with parameters like 48 stops for 30 seconds per stop atamanchemicals.com.
Optimization of image acquisition involves selecting appropriate collimators and timing the acquisitions correctly. While medium energy (ME) collimators are sometimes recommended for greater precision in quantification due to the presence of higher-energy photons from ¹²³I decay, low-energy high-resolution (LEHR) collimators are frequently used due to their wider availability wikipedia.org. Low-energy, high-resolution parallel-hole collimation is generally required for ¹²³I-MIBG imaging wikipedia.org. For SPECT acquisition, a 360-degree orbit with 128x128 matrix and 6-degree angle steps, with 30-45 seconds per stop, is suggested nih.gov. In cases of non-cooperative patients, acquisition time can be reduced by using 6-degree steps or a 64x64 matrix with shorter time per frame wikipedia.org.
Early planar images are typically acquired 15 minutes after tracer injection, while late images are obtained up to 4 hours post-injection wikipedia.org. For planar imaging, anterior projection for 10 minutes using a 128x128 or 256x256 matrix is recommended wikipedia.org. Whole body scans may be acquired at 4 and 24 hours post-injection nih.gov. Static images may be acquired for a specific count limit (e.g., 250,000 counts) or a fixed time (e.g., 10 minutes per image) using a 256x256 or 128x128 matrix with zoom nih.gov. Whole body scans at 24 hours may use a 256x1024 matrix with a speed of 8 cm/minute atamanchemicals.com.
New solid-state cardiac nuclear cameras offer potential advantages for ¹²³I-MIBG SPECT imaging, including improved energy discrimination and temporal resolution, which can lead to more rapid acquisitions or a reduction in radiopharmaceutical activity wikipedia.org.
Image Reconstruction and Post-Processing
SPECT images are reconstructed from the acquired projection data. Both standard filtered backprojection and iterative reconstruction methods can be used wikipedia.org. Iterative reconstruction techniques, such as Ordered Subset Expectation Maximization (OSEM), use multiple estimates to improve accuracy, although they can become noisier with increasing iterations ontosight.ai. Optimal parameters for iterative reconstruction, such as the number of equivalent iterations (number of subsets times the number of iterations), can vary depending on the acquisition time point uni.lu. For visual assessment, specific iterative reconstruction algorithms like Flash 3D with certain equivalent iteration numbers have been assessed as preferable uni.lu.
Post-processing often involves applying a low-pass filter to the reconstructed images wikipedia.org. In SPECT/CT, the CT images are used for attenuation correction and scatter correction of the SPECT data ontosight.aiwikipedia.orgwikipedia.org. Accurate image registration between the SPECT and CT components is crucial and is facilitated by acquiring both datasets in the same session without patient movement wikipedia.org.
Image Interpretation Methodologies
The interpretation of ¹²³I-MIBG scintigraphy images involves evaluating the pattern and intensity of radiotracer uptake in various organs and potential lesions. This can be performed using both qualitative and quantitative analysis methods wikipedia.orgwikipedia.orgwikipedia.orgfishersci.cawikipedia.org.
Qualitative and Quantitative Analysis
Qualitative analysis involves visual assessment of the images by experienced readers to identify areas of abnormal tracer accumulation or reduced uptake wikipedia.org. The pattern and intensity of uptake are evaluated in the context of expected physiological distribution.
Quantitative analysis provides objective measurements of radiotracer uptake. In cardiac ¹²³I-MIBG scintigraphy, key quantitative parameters include the heart-to-mediastinum (H/M) ratio and the washout rate wikipedia.orgfishersci.caereztech.com. The H/M ratio, typically calculated from delayed planar images, serves as a semi-quantitative marker of sympathetic activity ereztech.com. The washout rate reflects the clearance of ¹²³I-MIBG from the heart over time wikipedia.orgfishersci.ca. These quantitative indices have prognostic value in certain conditions, such as heart failure wikipedia.orgfishersci.ca.
For tumor imaging, semi-quantitative scoring systems, such as the Curie score and the International Society of Pediatric Oncology Europe Neuroblastoma (SIOPEN) score, are used to assess the extent and intensity of MIBG uptake in lesions easychem.org. These scoring systems aim to standardize image interpretation and provide reproducible results easychem.org. Quantitative analysis using SPECT/CT, such as tumor-to-liver or tumor-to-muscle count ratios, may offer improved diagnostic utility compared to conventional visual evaluation in certain applications fishersci.ca. Automated quantitative analysis programs are also being developed to overcome some limitations of visual interpretation, particularly in cases of globally reduced uptake wikipedia.orgamericanelements.com.
Semiquantitative Scoring Systems for Disease Extent
Semiquantitative scoring systems are employed in ¹²³I-MIBG scintigraphy to objectively assess the extent and distribution of disease, particularly in conditions like neuroblastoma researchgate.net. These systems aim to standardize the interpretation of scans and provide a reproducible method for evaluating treatment response and predicting prognosis nih.govascopubs.org.
One notable example is the scoring method developed by the International Society of Pediatric Oncology European Neuroblastoma (SIOPEN) group nih.govascopubs.org. This method assigns numerical scores based on the patterns and extent of abnormal skeletal ¹²³I-MIBG uptake within defined body segments nih.gov. The scoring typically ranges from 0 (no metastasis) to a higher score indicating diffuse metastatic involvement ascopubs.org. The SIOPEN method divides the body into 12 segments, and scores (e.g., 0-6) are assigned based on the extent of disease within each segment, excluding uptake intensity from the primary analysis nih.gov.
| Pre-treatment M-score Group | Patients (n) | Patients (%) | Complete Skeletal MIBG Response to Induction (%) | 3-Year Event-Free Survival (±SE) |
| <18 | 65 | 29 | 66 | 0.42 (±0.06) |
| 18-44 | 95 | 42 | 34 | 0.35 (±0.05) |
| ≥45 | 64 | 28.5 | 15 | 0.25 (±0.06) |
| M-score 0 at diagnosis | 47 | N/A | N/A | 0.68 (±0.07) |
Data adapted from a study on the SIOPEN scoring method in high-risk neuroblastoma ascopubs.org.
These scoring systems provide a structured approach to quantifying the burden of disease, which is crucial for clinical decision-making and evaluating the effectiveness of therapeutic interventions.
Challenges in Image Interpretation and Mitigation Strategies
Interpreting ¹²³I-MIBG scintigraphy images can present several challenges, requiring careful consideration by nuclear medicine physicians nih.gov. These challenges can arise from various factors, including physiological uptake, artifacts, and the characteristics of the lesions themselves richtlijnendatabase.nlresearchgate.net.
Physiological uptake of ¹²³I-MIBG occurs in various normal tissues with adrenergic innervation or catecholamine metabolism. Common sites of physiological uptake include the salivary glands, myocardium, adrenal medulla, liver, bowel, and bladder richtlijnendatabase.nlradiopaedia.org. Differentiating between physiological uptake and pathological accumulation in tumors can be difficult, especially for lesions located near these organs nih.gov. For example, uptake in the adrenal glands can obscure small pheochromocytomas mdpi.com. Excretion through the urinary tract can also lead to intense activity in the bladder, potentially masking pelvic lesions radiopaedia.org.
Artifacts can also affect image quality and interpretation. These may include patient motion during image acquisition, contamination of the patient or imaging equipment, and attenuation artifacts caused by dense materials researchgate.net. Poor image resolution, particularly with planar imaging, can further complicate the accurate localization and characterization of lesions nih.govmdpi.com.
Low lesion-to-background ratios can make it challenging to detect tumors, especially small ones or those with limited MIBG avidity mdpi.com. Some tumors, even those of neural crest origin, may not express sufficient norepinephrine (B1679862) transporters to accumulate the radiotracer effectively, leading to false-negative results researchgate.netmdpi.com. Certain medications can also interfere with the uptake of ¹²³I-MIBG by competing for the norepinephrine transporter, potentially reducing tumor uptake and causing false negatives mdpi.comelsevier.es.
To mitigate these challenges, several strategies are employed. The use of Single-Photon Emission Computed Tomography (SPECT) and SPECT/Computed Tomography (SPECT/CT) is crucial for improving image interpretation radiopaedia.orgnih.gov. SPECT provides three-dimensional information, which helps in better anatomical localization of tracer uptake and differentiation between superimposed physiological activity and true lesions on planar images radiopaedia.orgnih.gov. SPECT/CT further enhances anatomical correlation by fusing functional SPECT images with anatomical CT images nih.gov. Studies have shown that SPECT/CT can significantly improve diagnostic accuracy compared to planar imaging alone, particularly in identifying bone and bone marrow metastases nih.gov.
Careful patient preparation, including discontinuing medications known to interfere with MIBG uptake, is essential radiopaedia.orgmdpi.com. Thyroid blockade with stable iodine is administered to prevent uptake of free radioiodine by the thyroid gland radiopaedia.org. Awareness of the typical patterns of physiological uptake and potential artifacts is also critical for accurate interpretation richtlijnendatabase.nlresearchgate.net. Comparing ¹²³I-MIBG images with other imaging modalities, such as CT or MRI, can also aid in confirming the location and nature of suspicious lesions researchgate.netmdpi.com.
Despite the challenges, ¹²³I-MIBG scintigraphy remains a valuable tool in the diagnosis and management of neuroendocrine tumors, with ongoing efforts to optimize imaging protocols and interpretation techniques nih.gov.
Pharmacological and Physiological Factors Influencing Iobenguane I 123 Biodistribution and Uptake
Interference from Medications Affecting Norepinephrine (B1679862) Transport
Numerous medications can interfere with the uptake of Iobenguane (B1672009) I-123 by adrenergic nerve terminals, primarily by affecting the norepinephrine transporter (NET) or altering norepinephrine stores. nih.govdrugs.com Discontinuation of these medications prior to imaging is generally recommended to optimize Iobenguane I-123 uptake. nih.govdrugs.com The duration of discontinuation typically depends on the biological half-life of the interfering medication. drugs.com
Tricyclic Antidepressants
Tricyclic antidepressants (TCAs) are known to inhibit the norepinephrine transporter function, thereby reducing the uptake of this compound into adrenergic nerve terminals. nih.govdrugs.comperlamar.ie This competitive inhibition can lead to decreased tracer accumulation in target tissues and potentially false-negative imaging results. nih.govdrugs.com Examples of TCAs that can interfere with this compound uptake include amitriptyline (B1667244) and imipramine. drugs.comfda.gov
Sympathomimetics and Decongestants
Sympathomimetic amines, including those found in decongestants, can interfere with this compound uptake through various mechanisms, such as competing for the NET or depleting norepinephrine stores. drugs.comperlamar.ie This competition or depletion can reduce the amount of this compound available for uptake by adrenergic tissues. drugs.com Common examples include phenylephrine, ephedrine, and pseudoephedrine. drugs.comperlamar.ie
Antihypertensive Agents
Certain antihypertensive agents can affect this compound biodistribution by interfering with norepinephrine uptake or depleting norepinephrine stores. drugs.comfda.gov For instance, adrenergic neuron blockers like guanethidine (B1672426) and reserpine, as well as combined alpha and beta-blockers such as labetalol, can inhibit this compound uptake. drugs.comsnmjournals.org Calcium channel blockers, such as nifedipine, amlodipine, and verapamil, have been reported to increase the uptake and retention of ¹²³I-MIBG, potentially by reducing the release of neurotransmitters and MIBG. richtlijnendatabase.nl It is generally recommended to discontinue these medications before this compound imaging, except possibly for cardiac imaging where discontinuation might be clinically unfeasible. richtlijnendatabase.nlscielo.br
Opioids and Antipsychotics
Opioid analgesics and antipsychotic medications can also interfere with this compound uptake. scielo.brelsevier.es Phenothiazines, a class of antipsychotics, are known to inhibit uptake. drugs.comsnmjournals.org The exact mechanisms for all opioids and antipsychotics may vary, but their impact on norepinephrine transport or storage can lead to altered this compound biodistribution and potentially affect imaging accuracy. drugs.comelsevier.es
Physiological Conditions Affecting Uptake (e.g., Sympathetic Nervous System Disorders)
Physiological conditions that affect the sympathetic nervous system can influence this compound uptake. gehealthcare.commedscape.com For example, individuals with Parkinsonian syndromes, such as Parkinson's disease or multiple system atrophy, may exhibit decreased cardiac uptake of this compound independently of primary heart disease. gehealthcare.commedscape.commedicinenet.comfda.gov This is likely due to the degeneration of sympathetic nerve terminals in the heart in these conditions, which reduces the sites available for this compound uptake via the NET. medicinenet.com Increased myocardial sympathetic activity, often seen in conditions like heart failure, can lead to depletion of norepinephrine stores and decreased neuronal uptake capacity, affecting this compound uptake and washout. fiercepharma.comresearchgate.net
Renal Impairment and Its Impact on Clearance and Imaging Quality
Renal function plays a significant role in the clearance of this compound from the body, as it is primarily excreted unchanged by the kidneys. nih.govhres.caresearchgate.net Impaired renal function can lead to reduced clearance and prolonged retention of the radiopharmaceutical, resulting in increased radiation exposure to non-target tissues, particularly the kidneys and bladder. nih.govfda.govhres.caresearchgate.net Delayed clearance can also lead to higher background radioactivity levels, which may reduce target-to-background ratios and consequently decrease the quality of scintigraphic images. fda.govhres.ca While this compound is cleared by glomerular filtration, it is not effectively removed by hemodialysis. hres.ca In cases of severe renal impairment, increased radiation exposure and decreased image quality may limit the diagnostic utility of this compound imaging. fda.govhres.ca Considering delayed imaging at 48 hours may be beneficial in oncology patients with severe renal impairment to potentially improve image quality. hres.ca
Research Challenges and Future Directions for Iobenguane I 123
Standardization of Imaging Protocols and Interpretation
A significant challenge in the widespread clinical use of Iobenguane (B1672009) I-123 has been the lack of standardized imaging protocols and interpretation criteria across different institutions. This variability can impact the accuracy and reproducibility of diagnostic findings. In response, prominent organizations such as the European Association of Nuclear Medicine (EANM) and the Society of Nuclear Medicine and Molecular Imaging (SNMMI) have published guidelines for ¹²³I-MIBG scintigraphy.
These guidelines aim to harmonize various aspects of the imaging process, including:
Patient Preparation: Recommendations often include the discontinuation of medications that can interfere with MIBG uptake, such as tricyclic antidepressants and certain antihypertensives. Thyroid blockade with potassium iodide or potassium perchlorate (B79767) is also a standard preparatory step to prevent unnecessary radiation exposure to the thyroid gland.
Imaging Acquisition: The guidelines provide recommendations on the timing of imaging after tracer injection, with delayed imaging often being crucial for reducing background activity and improving tumor visualization.
Interpretation Criteria: Efforts are ongoing to establish more uniform criteria for interpreting ¹²³I-MIBG scans to distinguish between physiological uptake and pathological lesions.
The table below summarizes key recommendations from existing guidelines for Iobenguane I-123 tumor imaging.
| Parameter | Recommendation | Rationale |
| Patient Preparation | Discontinue interfering medications | To prevent false-negative results due to inhibited tracer uptake. |
| Thyroid blockade | To protect the thyroid gland from free radioiodine. | |
| Imaging Timing | Delayed imaging (e.g., 24 hours post-injection) | To allow for clearance of background activity and enhance tumor-to-background contrast. |
| Imaging Technique | Whole-body planar and SPECT imaging | To provide a comprehensive survey for metastatic disease and improved localization of lesions. |
Despite these efforts, challenges in interpretation persist, particularly in differentiating tumors from areas of normal physiological uptake, such as the salivary glands, liver, spleen, and myocardium. The development and adoption of standardized uptake value (SUV) calculations, similar to those used in PET imaging, are being explored to provide more quantitative and objective assessment.
Exploration of Novel Therapeutic Areas
While the primary application of this compound remains in the diagnosis and staging of neuroendocrine tumors like pheochromocytoma and neuroblastoma, its utility is being actively investigated in other clinical domains.
Cardiology: A promising area of research is the use of ¹²³I-MIBG for the scintigraphic assessment of cardiac sympathetic innervation. In patients with heart failure, reduced cardiac uptake of ¹²³I-MIBG has been shown to be a predictor of adverse cardiac events and mortality. This information can be valuable for risk stratification and in guiding therapeutic decisions, such as the implantation of a cardioverter-defibrillator.
Neurology: The role of ¹²³I-MIBG in the differential diagnosis of neurodegenerative disorders is another emerging application. For instance, it can help distinguish dementia with Lewy bodies (DLB) from Alzheimer's disease, as cardiac MIBG uptake is typically reduced in DLB. Similarly, it shows promise in differentiating Parkinson's disease from other parkinsonian syndromes.
The table below outlines the emerging applications of this compound in these novel therapeutic areas.
| Therapeutic Area | Application | Clinical Significance |
| Cardiology | Assessment of cardiac sympathetic innervation in heart failure | Prognostication of mortality risk and adverse cardiac events. |
| Neurology | Differential diagnosis of dementia with Lewy bodies | Aids in distinguishing from Alzheimer's disease based on cardiac uptake. |
| Differential diagnosis of Parkinsonian syndromes | Helps differentiate Parkinson's disease from other movement disorders. |
Integration with Emerging Imaging Modalities
The integration of this compound imaging with advanced anatomical imaging techniques has significantly enhanced its diagnostic capabilities. The most established of these is Single Photon Emission Computed Tomography/Computed Tomography (SPECT/CT).
SPECT/CT: The fusion of functional data from ¹²³I-MIBG SPECT with the high-resolution anatomical detail of CT allows for more precise localization of MIBG-avid lesions. This is particularly beneficial in complex anatomical regions and in differentiating tumor uptake from physiological background activity. SPECT/CT has been shown to improve diagnostic confidence and can alter patient management by providing a more accurate assessment of disease extent.
Positron Emission Tomography (PET): While ¹²³I-MIBG is a SPECT agent, there is growing interest in developing MIBG analogues labeled with positron-emitting radionuclides for use with PET. PET offers several advantages over SPECT, including higher sensitivity, better spatial resolution, and the potential for more accurate quantification of tracer uptake. Novel PET tracers, such as ¹⁸F-LMI1195 and ¹⁸F-MFBG, are being investigated as potential alternatives to ¹²³I-MIBG for imaging neuroendocrine tumors and cardiac sympathetic innervation, promising improved image quality and faster acquisition times.
Advancements in Radiopharmaceutical Development and Production
Ongoing research is also focused on improving the production and formulation of this compound to enhance its imaging characteristics and accessibility.
Production of Iodine-123: Iodine-123 is a cyclotron-produced radionuclide. Advancements in cyclotron technology and targetry are aimed at increasing the production yield and purity of ¹²³I, which can lead to higher quality radiopharmaceuticals with lower radiation doses to the patient.
High-Specific-Activity (HSA) this compound: A significant development has been the production of high-specific-activity (HSA) ¹²³I-MIBG. In conventional preparations, a large proportion of the MIBG molecules are not radiolabeled. HSA formulations contain a much higher ratio of radiolabeled to non-radiolabeled MIBG, which can lead to improved tumor targeting and image contrast.
Automation in Production: The automation of radiopharmaceutical production, including the synthesis of ¹²³I-MIBG, is a key area of advancement. Automated systems can improve the consistency, reliability, and safety of the manufacturing process, while also increasing efficiency.
Role in Theranostics Concepts (in relation to I-131 MIBG)
The concept of theranostics, which combines diagnostic imaging with targeted therapy using the same or similar molecular targets, is a cornerstone of personalized medicine. The pairing of diagnostic this compound with therapeutic Iobenguane I-131 (¹³¹I-MIBG) is a classic example of this approach in neuroendocrine tumors.
¹²³I-MIBG scintigraphy plays a crucial role in the theranostic management of patients with neuroendocrine tumors by:
Patient Selection: A diagnostic ¹²³I-MIBG scan is performed to confirm that the patient's tumor avidly takes up MIBG, thereby making them a suitable candidate for ¹³¹I-MIBG therapy. This ensures that the therapeutic agent will be delivered to the tumor cells.
Dosimetry: In some cases, ¹²³I-MIBG imaging can be used for dosimetric calculations to estimate the radiation dose that will be delivered to the tumor and normal organs during ¹³¹I-MIBG therapy. This helps in optimizing the therapeutic dose to maximize efficacy while minimizing toxicity.
Treatment Response Monitoring: Following ¹³¹I-MIBG therapy, ¹²³I-MIBG scans can be used to assess the treatment response by visualizing changes in tumor size and MIBG uptake.
The synergy between ¹²³I-MIBG imaging and ¹³¹I-MIBG therapy exemplifies the power of theranostics to provide a more targeted and effective approach to cancer treatment.
Q & A
Q. What is the molecular mechanism of Iobenguane I-123 uptake in neuroendocrine tumors, and how does it inform imaging protocol design?
this compound is structurally analogous to norepinephrine, enabling uptake via norepinephrine transporters (NETs) on adrenergically innervated tissues and neuroendocrine tumors. Its retention in presynaptic vesicles allows gamma-camera imaging of tumors like pheochromocytoma and neuroblastoma . To optimize imaging protocols, researchers must account for competitive inhibition by drugs affecting NETs (e.g., tricyclic antidepressants) and ensure thyroid blockade to prevent free iodine uptake . Standardized protocols include intravenous administration (5–10 mCi) with imaging 24 hours post-injection to maximize target-to-background ratios .
Q. How do pharmacokinetic properties of this compound influence experimental dosing and safety protocols?
this compound exhibits rapid blood clearance (70–90% renal excretion within 4 days) and prolonged retention in adrenergic tissues (e.g., adrenal medulla, heart). Its physical half-life (13.2 hours) and lack of dialysis clearance necessitate precise dosing to balance radiation exposure and diagnostic efficacy . Researchers must adjust doses in renal impairment studies and monitor urinary excretion rates using gamma counters .
Q. What are the validated methodologies for assessing this compound imaging efficacy in clinical trials?
Efficacy is quantified via standardized uptake values (SUVs) and tumor-to-background ratios. Phase III trials (e.g., 395 patients in AdreView™ trials) use blinded reads of planar and SPECT/CT images to evaluate sensitivity (82–92%) for neuroendocrine tumors . Methodological rigor requires controlling for tumor heterogeneity, interscan variability, and interobserver reproducibility .
Q. How do researchers mitigate adverse events (AEs) associated with this compound in clinical studies?
Common AEs include injection-site pain (14% incidence), nausea (9%), and dizziness (5%). Safety protocols involve premedication with antiemetics, hydration (≥500 mL post-injection), and monitoring for hypersensitivity reactions . AE reporting in trials follows MedDRA guidelines, with severity graded using CTCAE v5.0 .
Q. What clinical indications are supported by robust evidence for this compound?
Primary indications include:
- Localization of pheochromocytoma/paraganglioma (specificity: 95–98%) .
- Risk stratification in heart failure (myocardial sympathetic innervation imaging) .
- Neuroblastoma staging (sensitivity: 88% for bone marrow involvement) .
Advanced Research Questions
Q. How does this compound compare to other isotopes (e.g., I-131, Ga-68 DOTATATE) in diagnostic accuracy and radiation dosimetry?
I-123’s gamma emission (159 keV) offers superior imaging resolution vs. I-131’s beta emissions, reducing thyroid stunning risk . Compared to Ga-68 DOTATATE (PET/CT), this compound (SPECT) has lower sensitivity for somatostatin receptor-negative tumors but remains cost-effective in resource-limited settings . Dosimetry studies show I-123’s effective dose is 0.023 mSv/MBq, lower than I-131 (0.4 mSv/MBq) .
Q. What molecular interactions limit this compound uptake, and how are these addressed in preclinical models?
Drugs blocking NETs (e.g., cocaine analogs, SSRIs) reduce tumor uptake. In vitro models use NET-transfected cells to quantify inhibition constants (Ki), while in vivo studies employ knockout mice to validate specificity . Co-administration with NET enhancers (e.g., desipramine) is explored to improve tumor targeting .
Q. How do contradictions in clinical trial data (e.g., variable sensitivity in neuroblastoma) inform future study design?
Discrepancies arise from tumor heterogeneity, NET expression variability, and imaging timing. Meta-analyses (e.g., 845 patients in 123I-MIBG studies) recommend subgroup stratification by tumor grade and NET immunohistochemistry . Adaptive trial designs with interim imaging checkpoints improve reproducibility .
Q. What experimental frameworks evaluate this compound’s synergy with targeted therapies (e.g., tyrosine kinase inhibitors)?
Preclinical models combine this compound with I-MIBG theranostics to assess radiosensitization. Phase I/II trials (NCT04284774) use RECIST 1.1 criteria to measure tumor response post-combination therapy . Dosimetric modeling ensures safe cumulative radiation doses .
Q. How can advanced imaging techniques (e.g., quantitative SPECT/CT) enhance this compound’s research utility?
Quantitative SPECT/CT correlates SUVs with tumor proliferative indices (Ki-67) and genetic markers (e.g., SDHB mutations). Dynamic imaging protocols track tracer redistribution, revealing intratumoral pharmacokinetic heterogeneity . Radiomics pipelines extract texture features predictive of treatment response .
Methodological Considerations
- Renal Impairment Studies : Adjust doses using Cockcroft-Gault equations; monitor glomerular filtration rate (GFR) via
Tc-DTPA . - Data Contradictions : Apply Bayesian statistics to reconcile conflicting trial outcomes (e.g., sensitivity variations in heart failure cohorts) .
- Novel Applications : Explore this compound’s role in Parkinson’s disease (sympathetic denervation imaging) and diabetic neuropathy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
